3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine
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Overview
Description
3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom and a piperidine ring
Preparation Methods
The synthesis of 3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under mild conditions.
Attachment of the Piperidine Ring: The final step involves the attachment of the piperidine ring to the iodinated pyrazole through a nucleophilic substitution reaction.
Chemical Reactions Analysis
3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine undergoes various chemical reactions, including:
Scientific Research Applications
3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial, anti-inflammatory, and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine involves its interaction with specific molecular targets. The iodine atom in the pyrazole ring enhances the compound’s ability to form strong interactions with target proteins, potentially inhibiting their function . The piperidine ring contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine can be compared with other similar compounds, such as:
4-Iodo-1-(pyridin-3-ylmethyl)pyrazole: This compound has a pyridine ring instead of a piperidine ring, which affects its chemical properties and biological activity.
3-(4-Iodo-1H-pyrazol-1-yl)methylpyridine: Similar to the previous compound, it features a pyridine ring and exhibits different reactivity and applications.
The uniqueness of this compound lies in its combination of the pyrazole and piperidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14IN3 |
---|---|
Molecular Weight |
291.13 g/mol |
IUPAC Name |
3-[(4-iodopyrazol-1-yl)methyl]piperidine |
InChI |
InChI=1S/C9H14IN3/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8/h5,7-8,11H,1-4,6H2 |
InChI Key |
TYWRCLOFKHQJSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2C=C(C=N2)I |
Origin of Product |
United States |
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